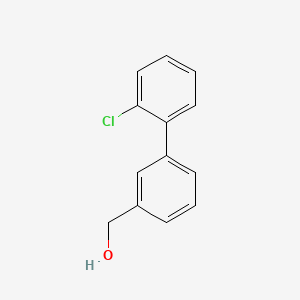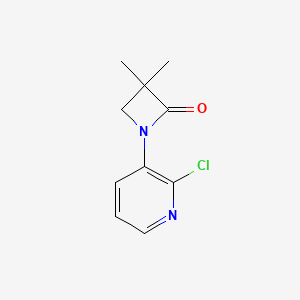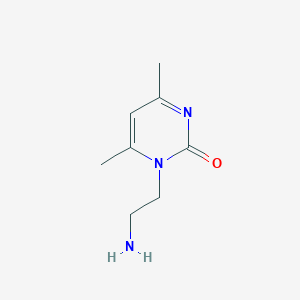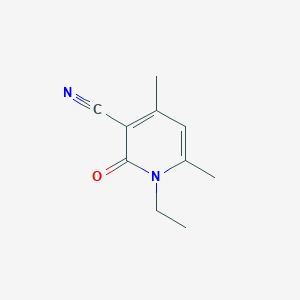
N-(2-chlorophenyl)-2,2,2-trifluoroacetamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-2,2,2-trifluoroacetamide: is an organic compound characterized by the presence of a chlorinated phenyl group and a trifluoroacetamide moiety. This compound is notable for its applications in various chemical and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
- Acylation Reaction: The synthesis of N-(2-chlorophenyl)-2,2,2-trifluoroacetamide typically involves the acylation of 2-chloroaniline with trifluoroacetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride produced during the reaction.
- Equation:
C6H4ClNH2+(CF3CO)2O→C6H4ClNHCOCF3+CF3COOH
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods:
- Batch Process: In industrial settings, the batch process is commonly used where the reactants are mixed in a reactor and allowed to react under controlled conditions. The product is then purified through crystallization or distillation.
- Continuous Process: For large-scale production, a continuous process may be employed where reactants are continuously fed into a reactor, and the product is continuously removed and purified.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions: N-(2-chlorophenyl)-2,2,2-trifluoroacetamide can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoroacetamide group.
- Common Reagents: Sodium hydroxide, potassium carbonate.
- Major Products: Substituted amides depending on the nucleophile used.
-
Reduction Reactions: The compound can be reduced to form the corresponding amine.
- Common Reagents: Lithium aluminum hydride, sodium borohydride.
- Major Products: 2-chloroaniline and trifluoroethanol.
-
Oxidation Reactions: Although less common, oxidation can occur under strong conditions.
- Common Reagents: Potassium permanganate, chromium trioxide.
- Major Products: Oxidized derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Intermediate in Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive functional groups.
Biology:
- Biological Studies: Employed in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.
Medicine:
- Drug Development: Investigated for potential use in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry:
- Polymer Production: Utilized in the production of specialty polymers and resins due to its stability and reactivity.
Wirkmechanismus
Molecular Targets and Pathways:
- Enzyme Inhibition: N-(2-chlorophenyl)-2,2,2-trifluoroacetamide can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
- Protein Binding: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
- N-(2-chlorophenyl)acetamide: Similar structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
- N-(2-bromophenyl)-2,2,2-trifluoroacetamide: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and biological activity.
- N-(2-fluorophenyl)-2,2,2-trifluoroacetamide: Fluorine substitution, leading to different electronic effects and potential applications.
Uniqueness:
- Electron-Withdrawing Effects: The trifluoromethyl group significantly increases the electron-withdrawing capacity, making N-(2-chlorophenyl)-2,2,2-trifluoroacetamide more reactive in certain chemical reactions compared to its analogs.
- Stability: The presence of the trifluoromethyl group also enhances the thermal and chemical stability of the compound, making it suitable for various industrial applications.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXHGQMYBCEHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402991 | |
| Record name | ST51016430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62926-91-4 | |
| Record name | ST51016430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


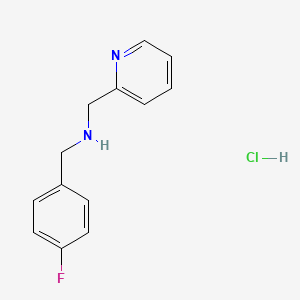
![2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide](/img/new.no-structure.jpg)
